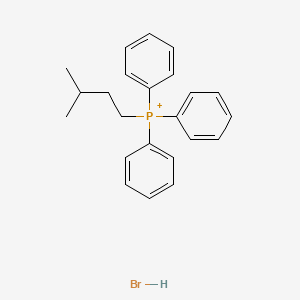

Isoamyl triphenylphosphonium bromide

Description

BenchChem offers high-quality Isoamyl triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoamyl triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H27BrP+ |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

3-methylbutyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1; |

InChI Key |

GZLGTVRDLCJQTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Synthetic Methodologies for Isoamyl Triphenylphosphonium Bromide and Analogous Structures

Alkylation Routes for Phosphonium (B103445) Salt Formation

The most traditional and widely practiced methods for synthesizing phosphonium salts rely on the nucleophilic character of phosphines, which readily attack alkyl halides.

Direct Alkylation of Triphenylphosphine (B44618) with Alkyl Bromides

The synthesis of isoamyl triphenylphosphonium bromide is most commonly achieved through the direct alkylation of triphenylphosphine with an isoamyl halide, typically 1-bromo-3-methylbutane. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. youtube.comlibretexts.org In this process, the phosphorus atom of triphenylphosphine, with its available lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkyl bromide and displacing the bromide ion. youtube.com

The reaction is typically performed by heating a mixture of triphenylphosphine and the corresponding alkyl halide in a suitable solvent. youtube.comgoogle.com Common solvents include non-polar options like toluene (B28343) or benzene, as well as more polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF). youtube.comgoogle.com Upon completion of the reaction and cooling, the phosphonium salt, which is generally insoluble in non-polar solvents, precipitates and can be isolated through filtration. youtube.com The yields for this type of reaction are generally high. youtube.commasterorganicchemistry.com Microwave irradiation has also been employed as an efficient method for preparing benzyltriphenylphosphonium (B107652) bromides, significantly reducing reaction times while maintaining high yields. biomedres.us

Table 1: Representative Conditions for Direct Alkylation

| Alkyl Halide | Phosphine (B1218219) | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) Bromide | Triphenylphosphine | THF | Microwave, 60 °C, 30 min | 97% | biomedres.us |

| Isopropenyl Iodide | Diphenylphosphine | Ether | N/A | 97% | nih.gov |

Synthesis from Alcohol Precursors via Halogenation

An alternative route to phosphonium salts begins with alcohol precursors, which are often more readily available or cost-effective than their corresponding alkyl halides. This approach typically involves an initial conversion of the alcohol to an alkyl halide, followed by reaction with triphenylphosphine. A classic method for this transformation is the Appel reaction, which uses a combination of triphenylphosphine and a tetrahalomethane (e.g., carbon tetrabromide) to convert an alcohol directly into an alkyl halide. youtube.com

More streamlined, one-pot procedures have been developed that bypass the isolation of the alkyl halide intermediate. One such method involves the sequential addition of trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine to the alcohol. nih.govorganic-chemistry.org The TMSBr first converts the alcohol into the more reactive alkyl bromide in situ, which is then immediately quaternized by the triphenylphosphine. nih.gov This approach has proven effective for a range of benzyl alcohols and their heterocyclic analogs. nih.gov

Table 2: One-Pot Synthesis of Phosphonium Salts from Alcohols

| Alcohol Substrate | Reagents | Solvent | Conditions | Efficacy | Reference |

|---|---|---|---|---|---|

| Acid-sensitive benzyl alcohols | TMSBr, PPh3 | 1,4-Dioxane | Mix and heat at 80 °C | Efficient | nih.govorganic-chemistry.org |

Advanced Synthetic Approaches to Quaternary Phosphonium Salts

Modern synthetic chemistry has introduced sophisticated methods for phosphonium salt formation, including techniques driven by light and those designed to control stereochemistry.

Photoinduced Phosphoniumation Strategies

Recent innovations include the development of photoinduced methods for synthesizing phosphonium salts. These strategies offer mild, metal-free, and photocatalyst-free conditions. One such approach utilizes the formation of an electron donor-acceptor (EDA) complex between a phosphine and an aryl halide or arylthianthrenium salt. nih.govdlut.edu.cn Upon irradiation with light (e.g., 365 nm), this complex facilitates the generation of an aryl radical, which then combines with the phosphine to form the desired phosphonium salt. nih.govdlut.edu.cn This method has demonstrated a broad substrate scope, including aryl halides with both electron-donating and electron-withdrawing groups, and is compatible with bioactive molecules. dlut.edu.cn

Stereoselective Synthesis of Chiral Phosphonium Salts (Contextual to Broader Phosphonium Chemistry)

While isoamyl triphenylphosphonium bromide itself is achiral, the field of phosphonium chemistry has made significant strides in the stereoselective synthesis of chiral phosphonium salts. rsc.org These chiral salts are of great interest, particularly for their application as phase-transfer catalysts in asymmetric synthesis. rsc.org The development of effective chiral phosphonium salt catalysts has been a focus of green chemistry, aiming for environmentally benign transformations. rsc.org Achieving stereoselectivity in phosphorus chemistry can be accomplished through various strategies, such as the reaction of chiral phosphonates to produce thionoanalogues with retention of configuration or the silver-catalyzed stereoselective phosphorylation of styrenes to yield vinylphosphonates. rsc.orgnih.gov These examples underscore the broader capability within phosphorus chemistry to create stereochemically defined molecules for specialized applications.

Methodological Advancements in Phosphonium Salt Preparation for Specific Applications

The synthesis of phosphonium salts is often tailored to their intended application, leading to methodological advancements that optimize properties like catalytic activity, stability, or biological function.

For instance, sterically hindered phosphonium salts have been synthesized for use as stabilizers for metal nanoparticles. mdpi.com A series of alkyl(tri-tert-butyl)phosphonium salts were prepared by the nucleophilic addition of tri-tert-butylphosphine (B79228) to linear 1-haloalkanes, sometimes under solvent-free conditions. mdpi.com These bulky phosphonium salts proved effective in stabilizing palladium nanoparticles used in catalysis. mdpi.com

The utility of phosphonium salts as phase-transfer catalysts, organocatalysts, and ionic liquids has also driven synthetic innovation. researchgate.netgoogle.com Methodologies are often designed to be efficient and green. For example, the synthesis of tributyl tetradecyl phosphonium chloride, an effective agent against biofilms, can be achieved by heating tri-butyl-phosphine with 1-chlorotetradecane (B127486) under a nitrogen atmosphere without a solvent. mdpi.com Furthermore, the synthesis of phosphonium salts can be integrated with subsequent reactions; a common strategy in the Wittig reaction involves an initial halogen exchange reaction, where a less reactive alkyl chloride is converted to a more reactive bromide or iodide in situ using an alkali metal salt like NaBr or NaI in a solvent like DMF, before the addition of the phosphine. google.comgoogleapis.com

Catalytic Applications and Synthetic Utility of Isoamyl Triphenylphosphonium Bromide

Role as a Phase Transfer Catalyst (PTC) in Organic Transformations

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different, immiscible phases, such as an aqueous and an organic layer. fluorochem.co.uk Quaternary phosphonium (B103445) salts like isoamyl triphenylphosphonium bromide are particularly effective in this role due to their excellent thermal and chemical stability. chemimpex.comfluorochem.co.uk

The fundamental principle of PTC involves the action of a catalyst that can transport a reactant from one phase into another where the reaction can proceed. chemicalbull.com Isoamyl triphenylphosphonium bromide, possessing both a hydrophilic cationic phosphorus center and a large, hydrophobic (lipophilic) isoamyl and three phenyl groups, is amphiphilic. This dual nature allows it to partition at the interface between an aqueous and an organic phase. chemicalbull.com The phosphonium cation can pair with an aqueous-soluble anion (like a nucleophile) and transport it into the organic phase, where the other reactant is dissolved. This transfer overcomes the insolubility barrier that would otherwise prevent the reactants from interacting. chemicalbull.com

By shuttling reactants into a single phase where they can interact, phase transfer catalysts like isoamyl triphenylphosphonium bromide dramatically increase the effective concentration of the transported reactant. chemicalbull.com This leads to a significant enhancement in reaction rates compared to uncatalyzed two-phase systems, which would rely on the minuscule interfacial area for any reaction to occur. chemimpex.comfluorochem.co.uk Consequently, reactions can often be carried out under milder conditions, with improved yields and sometimes greater selectivity. fluorochem.co.uk

The ability of phosphonium salts to act as phase transfer catalysts makes them valuable in a variety of reaction types where reagents have poor mutual solubility.

Nucleophilic Substitutions: In SN2 reactions, a common application for PTC, an anionic nucleophile (e.g., CN⁻, OH⁻, RS⁻) can be transferred from an aqueous solution into an organic solvent to react with an alkyl halide. walisongo.ac.id The phosphonium salt facilitates this transfer, enabling the substitution to proceed efficiently.

Oxidations: Strong oxidizing agents like permanganate (B83412) or dichromate are often soluble in water but not in organic solvents where the substrate resides. A phosphonium PTC can transport the oxidizing anion into the organic phase. For instance, related phosphonium salts have been effectively used as catalysts in the oxidative desulfurization of fuels. researchgate.net

Reductions: Similarly, reducing agents can be transported across phases to react with organic substrates, broadening the scope of these fundamental transformations.

| Reaction Type | Catalyst Function |

|---|---|

| Nucleophilic Substitution | Transports anionic nucleophiles from the aqueous phase to the organic phase to react with an electrophilic substrate. |

| Oxidation | Carries oxidizing agents (e.g., permanganate) into the organic phase to enable the oxidation of organic substrates. |

| Reduction | Facilitates the transfer of reducing agents across the phase boundary to interact with the substrate in the organic layer. |

Precursor to Phosphorus Ylides for Carbon-Carbon Bond Formation

Beyond its catalytic role, isoamyl triphenylphosphonium bromide is a key starting material for the synthesis of phosphorus ylides, which are pivotal reagents in one of the most important olefination reactions in organic chemistry. sigmaaldrich.comlibretexts.org

A phosphorus ylide (or phosphorane) is a neutral molecule with adjacent positive and negative charges on atoms that both have complete octets. libretexts.org The ylide required for the Wittig reaction, isoamylidene triphenylphosphorane, is typically generated in situ (in the reaction mixture) from isoamyl triphenylphosphonium bromide. commonorganicchemistry.com This is achieved by treating the phosphonium salt with a strong base, such as n-butyllithium or potassium tert-butoxide. libretexts.org The base abstracts a proton from the carbon atom adjacent to the positively charged phosphorus, resulting in the formation of the nucleophilic ylide. libretexts.orglibretexts.org

Reaction Scheme: (CH₃)₂CHCH₂CH₂P⁺(C₆H₅)₃Br⁻ + Strong Base → (CH₃)₂CHCH₂CH=P(C₆H₅)₃ + HB + Base⁻

Discovered by Georg Wittig, the Wittig reaction is a highly versatile and widely used method for synthesizing alkenes by forming a carbon-carbon double bond. libretexts.orglibretexts.org It is valued for its reliability and the certainty it provides in the location of the newly formed double bond. libretexts.org

The fundamental principle of the reaction involves the interaction of a phosphorus ylide with an aldehyde or a ketone. libretexts.orgwpmucdn.com The mechanism proceeds via the following key steps:

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgmasterorganicchemistry.com

Intermediate Formation: This initial attack leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgmasterorganicchemistry.com

Ring Collapse: The oxaphosphetane intermediate is unstable and rapidly decomposes. It collapses in an irreversible step to yield the final products: a stable alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction. libretexts.org

The scope of the Wittig reaction is extensive, allowing for the coupling of a wide variety of aldehydes and ketones with different ylides to produce a diverse range of alkenes. wpmucdn.com Isoamyl triphenylphosphonium bromide has been specifically used as a reactant in the synthesis of complex molecules such as antitumor agents. sigmaaldrich.com

| Reactant 1 (Ylide) | Reactant 2 (Carbonyl) | Product 1 (Alkene) | Product 2 (Byproduct) |

|---|---|---|---|

| Isoamylidene triphenylphosphorane | Aldehyde (R-CHO) or Ketone (R-CO-R') | Alkene ((CH₃)₂CHCH₂CH=CHR or (CH₃)₂CHCH₂CH=CR(R')) | Triphenylphosphine oxide ((C₆H₅)₃P=O) |

Alternative Olefination Reactions Utilizing Phosphonium Ylides (e.g., Horner-Wadsworth-Emmons, Peterson, Takai-Utimoto – as complementary methods)

While the Wittig reaction is a powerful tool, several other olefination methods exist, each with unique characteristics and advantages. These serve as important complementary strategies in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgalfa-chemistry.com These carbanions are generated by treating phosphonate esters with a base. A key feature of the HWE reaction is its strong preference for forming the (E)-alkene, making it an excellent complement to the (Z)-selectivity of non-stabilized Wittig reagents. wikipedia.orgnrochemistry.com Another practical advantage is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during workup, simplifying product purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction. wikipedia.orgorganic-chemistry.org

Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with an aldehyde or ketone. wikipedia.orgchemistnotes.com A unique feature of the Peterson olefination is that the intermediate β-hydroxysilane can often be isolated. This intermediate can then be subjected to either acid- or base-catalyzed elimination to produce either the (E)- or (Z)-alkene, respectively. organic-chemistry.orgnrochemistry.com This divergent pathway from a common intermediate offers a high degree of stereochemical control. wikipedia.org

Takai-Utimoto Olefination: This reaction provides a method for synthesizing vinyl halides from aldehydes using a gem-dichromium reagent, which is generated from a haloform (like iodoform) and chromium(II) chloride. chem-station.comwikipedia.org The Takai-Utimoto olefination is highly (E)-selective for the resulting vinyl halide. youtube.comnrochemistry.com It exhibits excellent chemoselectivity, reacting with aldehydes much faster than ketones, and tolerates a wide range of functional groups due to the mild reaction conditions. wikipedia.orgyoutube.com

Table 2: Comparison of Olefination Reactions

| Reaction | Key Reagent | Typical Stereoselectivity | Key Features |

|---|---|---|---|

| Wittig (non-stabilized) | Phosphonium Ylide | (Z)-Alkene | Forms (Z)-alkenes; byproduct can be difficult to remove. lumenlearning.comlibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | Forms (E)-alkenes; water-soluble byproduct simplifies purification. wikipedia.orgnrochemistry.com |

| Peterson Olefination | α-Silyl Carbanion | (E) or (Z) | Stereochemistry is controlled by elimination conditions (acid or base) of an isolable intermediate. wikipedia.orgorganic-chemistry.org |

Isoamyl Triphenylphosphonium Bromide and its Analogs in Advanced Catalysis

Beyond their stoichiometric use in generating ylides, phosphonium salts and their analogs are emerging as versatile organocatalysts, capable of mediating reactions through different modes of activation.

Bifunctional Catalysis Mediated by Phosphonium Salts

The phosphonium salt framework can be elaborated to create bifunctional catalysts, where the phosphonium center works in concert with another functional group to promote a reaction. nottingham.ac.uknih.gov In this catalytic design, the phosphonium cation can serve to activate a substrate (acting as a Lewis acid) or as a phase-transfer agent, while a strategically placed secondary functional group provides a second mode of activation, such as hydrogen-bond donation or Brønsted base/acid catalysis. rsc.orgnih.gov

Examples of such catalysts include phosphonium salts bearing phenol (B47542), amide, or borane (B79455) functionalities. nih.govrsc.orgnih.gov These have been successfully employed in reactions like the cycloaddition of CO₂ and epoxides and asymmetric 1,6-additions. nih.govrsc.org For instance, a phenol-functionalized phosphonium salt can activate an epoxide via the phosphonium cation's Lewis acidity while the phenol provides a proton to facilitate ring-opening. rsc.org This cooperative action within a single molecule can lead to enhanced reactivity and selectivity. nih.gov

Catalytic Stabilization of Nanoparticles (e.g., Palladium Nanoparticles in Cross-Coupling Reactions)

The use of phosphonium salts as stabilizing agents for metal nanoparticles is a known strategy in catalysis. These salts can prevent the aggregation of nanoparticles, thereby maintaining their catalytic activity over time. For instance, binaphthyl-stabilized palladium nanoparticles have been successfully employed as a reusable catalyst in stereoselective synthesis. nih.gov However, a review of the current literature does not indicate that isoamyl triphenylphosphonium bromide is a commonly utilized agent for the stabilization of palladium nanoparticles in cross-coupling reactions. While various phosphine (B1218219) ligands and other stabilizing agents are extensively studied in the context of palladium-catalyzed reactions like Heck, Suzuki, and Sonogashira couplings, specific research detailing the application of isoamyl triphenylphosphonium bromide in this capacity is not prominent. google.comresearchgate.netnih.govwiley-vch.de

Role as Electrophilic Catalysts in Diverse Transformations (e.g., Carbonylation, Michael Addition)

Phosphonium salts can act as catalysts in a variety of organic transformations. For example, triphenylphosphine is a known catalyst for the Michael addition of oximes to activated olefins, proceeding through a zwitterionic intermediate. organic-chemistry.org This type of reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com In the realm of carbonylation reactions, palladium catalysts with phosphine ligands such as Xantphos are effective for the synthesis of amides and esters from aryl bromides. nih.gov

Despite the established catalytic activity of related phosphonium compounds, there is a lack of specific research demonstrating the use of isoamyl triphenylphosphonium bromide as an electrophilic catalyst in transformations such as carbonylation or Michael addition. The literature tends to focus on other phosphine-based catalysts for these purposes. d-nb.inforesearchgate.net

Applications as Perruthenate Salts for Oxidation Reactions

A significant application of isoamyl triphenylphosphonium bromide is found in its use as a precursor to a stable oxidizing agent. When converted to its perruthenate salt, isoamyltriphenylphosphonium perruthenate (also referred to as ATP3), it serves as a highly effective and stable catalyst for the oxidation of alcohols.

In a search for more stable alternatives to the widely used but mildly unstable Ley–Griffith catalyst, tetra-n-propylammonium perruthenate (TPAP), researchers have synthesized and evaluated a range of novel perruthenate salts. nih.govsigmaaldrich.com Among these, isoamyltriphenylphosphonium perruthenate (ATP3) was identified as a readily prepared, bench-stable phosphonium perruthenate. sigmaaldrich.com This catalyst mirrors the reactivity of TPAP in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, but crucially avoids the decomposition issues associated with TPAP during storage. nih.govsigmaaldrich.com

The stability and effectiveness of ATP3 make it a valuable tool in organic synthesis, offering broad reaction scope, tolerance of various functional groups, and the ability to be used under mild conditions. nih.govsigmaaldrich.com

| Catalyst | Application | Key Findings | Reference |

| Isoamyltriphenylphosphonium Perruthenate (ATP3) | Oxidation of alcohols | A stable and easily prepared alternative to TPAP, effectively oxidizes primary and secondary alcohols to aldehydes and ketones. | nih.govsigmaaldrich.com |

| Tetra-n-propylammonium Perruthenate (TPAP) | Oxidation of alcohols | Widely used but suffers from mild instability and decomposition issues. | nih.govsigmaaldrich.com |

Mechanistic Investigations of Isoamyl Triphenylphosphonium Bromide Reactivity

Elucidation of Reaction Pathways in Wittig Olefination

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide (generated from a phosphonium (B103445) salt like isoamyl triphenylphosphonium bromide) with an aldehyde or ketone. Mechanistic studies, particularly with non-stabilized ylides, have revealed a detailed picture of the reaction pathway, moving from early hypotheses to a more refined, modern understanding.

The journey to the final alkene product proceeds through short-lived, high-energy species. Historically, the mechanism was thought to involve a zwitterionic intermediate known as a betaine (B1666868). libretexts.org However, extensive experimental and computational studies, especially under lithium-salt-free conditions, have largely revised this view. wikipedia.org

The currently accepted mechanism for non-stabilized ylides, such as that derived from isoamyl triphenylphosphonium bromide, involves a direct and concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orgresearchgate.net This cycloaddition leads to the formation of a four-membered ring structure, the oxaphosphetane , as the one and only intermediate. wikipedia.orgpitt.edu Attempts to directly observe betaines in these reactions through spectroscopic methods like NMR have been unsuccessful, and calculations show them to be energetically unfavorable compared to both the starting materials and the oxaphosphetane. pitt.edu

The betaine intermediate is now primarily considered relevant under specific conditions, particularly in the presence of lithium salts. Lithium ions can coordinate to the oxygen atom of the betaine, stabilizing it and potentially allowing for equilibration between diastereomeric forms, which has significant stereochemical implications. wikipedia.org Under typical salt-free conditions, however, the pathway proceeds directly through the kinetically favored oxaphosphetane.

Table 1: Key Intermediates in the Wittig Reaction Pathway

| Intermediate | Description | Role in Mechanism |

| Oxaphosphetane | A four-membered heterocyclic compound containing a phosphorus-oxygen bond. | Considered the crucial and sole intermediate in salt-free Wittig reactions. Its formation is stereochemistry-determining. wikipedia.orgorganic-chemistry.org |

| Betaine | A neutral molecule with non-adjacent positive (on phosphorus) and negative (on oxygen) charges. | Historically proposed intermediate. Now understood to be generally bypassed in favor of direct oxaphosphetane formation, but can be a viable, reversible intermediate in the presence of lithium salts. wikipedia.orgpitt.edu |

The Wittig reaction is a thermodynamically driven process, with the primary driving force being the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org However, the stereochemical outcome of the reaction is almost always under kinetic control. wikipedia.orgacs.org This means the ratio of alkene isomers produced is determined by the relative activation energies for the formation of the diastereomeric oxaphosphetane intermediates, not by their relative stabilities.

For non-stabilized ylides, the reaction is typically rapid. organic-chemistry.org The cycloaddition leading to the oxaphosphetane is the decisive step. pitt.edu Once formed, the oxaphosphetane rapidly and irreversibly decomposes via a syn-elimination to yield the alkene and triphenylphosphine oxide. libretexts.orgpitt.edu

Table 2: Kinetic and Thermodynamic Profile of the Non-Stabilized Wittig Reaction

| Feature | Description | Implication |

| Reaction Control | Primarily under kinetic control. wikipedia.orgacs.org | The Z/E alkene ratio is determined by the rate of formation of cis- and trans-oxaphosphetanes, not their thermodynamic stability. |

| Driving Force | Formation of the highly stable P=O double bond in triphenylphosphine oxide. organic-chemistry.org | Makes the final decomposition step exothermic and irreversible. libretexts.org |

| Rate Law | Second-order: Rate = k[Ylide][Carbonyl]. researchgate.net | The reaction rate is dependent on the concentration of both reactants. |

| Key Transition State | The asynchronous, four-centered transition state leading to the oxaphosphetane. pitt.edu | Its geometry, influenced by sterics, dictates the preferred diastereomeric intermediate and thus the final alkene stereochemistry. |

The stereoselectivity of the Wittig reaction is highly dependent on the structure of the ylide and the reaction conditions employed. For non-stabilized ylides, such as the isoamylidene triphenylphosphorane generated from isoamyl triphenylphosphonium bromide, there is a strong preference for the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This selectivity can be fine-tuned by adjusting several experimental parameters.

Ylide Type: Non-stabilized ylides (R=alkyl) consistently favor Z-alkene formation. In contrast, stabilized ylides (R=ester, ketone) predominantly yield (E)-alkenes. wikipedia.orgnumberanalytics.com

Solvent: The polarity of the solvent can impact stereoselectivity. Non-polar, aprotic solvents generally enhance Z-selectivity for non-stabilized ylides. researchgate.net

Base and Counter-ions: The choice of base used to generate the ylide is critical. When using bases that introduce lithium ions (e.g., n-BuLi), the Z-selectivity often erodes. This is attributed to the ability of Li+ to coordinate with intermediates, allowing for equilibration (a process termed "stereochemical drift") which favors the more thermodynamically stable E-product pathway. wikipedia.org Using sodium- or potassium-based reagents (e.g., NaH, KHMDS) under "salt-free" conditions preserves or enhances the kinetic Z-selectivity. organic-chemistry.orgresearchgate.net

Temperature: Lower temperatures generally favor the kinetically controlled product, enhancing Z-selectivity. At higher temperatures, competing thermodynamic pathways may become more significant. acs.org

Table 3: Effect of Reaction Conditions on the Stereoselectivity of Non-Stabilized Ylides

| Condition | Variation | Typical Outcome for Non-Stabilized Ylides | Rationale |

| Base Counter-ion | Li+ (e.g., from n-BuLi) | Decreased Z-selectivity, more E-alkene. wikipedia.org | Li+ can catalyze the equilibration of oxaphosphetane intermediates. wikipedia.org |

| Na+, K+ (e.g., from NaHMDS) | High Z-selectivity. organic-chemistry.org | Promotes kinetically controlled, salt-free conditions. | |

| Solvent Polarity | Non-polar (e.g., THF, Toluene) | High Z-selectivity. researchgate.net | Favors the compact transition state leading to the cis-oxaphosphetane. |

| Polar (e.g., DMF, HMPA) | Can decrease Z-selectivity. wikipedia.org | May stabilize charge-separated intermediates or transition states differently. | |

| Additives | Lithium Halides (LiBr, LiI) | Decreased Z-selectivity. wikipedia.org | Promotes the reversible formation of betaine-lithium adducts, allowing equilibration. wikipedia.orgpitt.edu |

Mechanistic Principles of Phase Transfer Catalysis

Beyond olefination, phosphonium salts like isoamyl triphenylphosphonium bromide are effective phase transfer catalysts (PTCs). These catalysts facilitate reactions between reactants located in separate, immiscible phases (typically an aqueous and an organic phase). researchgate.netslideshare.net The catalyst is not consumed but repeatedly shuttles one reactant across the phase boundary to where the other reactant resides. stackexchange.comslideshare.net

The fundamental principle of phase transfer catalysis, as described by the widely accepted Starks extraction mechanism, relies on the catalyst's ability to form a lipophilic ion pair. mdpi.comwiley-vch.de The quaternary phosphonium cation (Q+), in this case, (isoamyl)P(Ph)3+, possesses a large organic structure, making it soluble in the organic phase.

The catalytic cycle begins at the interface between the aqueous and organic phases. The phosphonium cation exchanges its initial counter-ion (bromide) for a reactant anion (Y−) from the aqueous phase. mdpi.com This creates a new, organic-soluble ion pair, [(isoamyl)P(Ph)3]+[Y]−. This lipophilic ion pair is then transported from the interface into the bulk of the organic phase. stackexchange.com The efficiency of this transport is influenced by several factors, including the size and lipophilicity of the phosphonium cation and the hydration energy of the anion being transported. nih.gov

Once the ion pair is in the organic phase, the reactant anion is in a unique environment that dramatically enhances its reactivity. In the aqueous phase, the anion is heavily solvated by water molecules, which blunts its nucleophilicity. In the organic phase, it is primarily associated with the large, bulky phosphonium cation. researchgate.net

The activation role of the cation is twofold:

Transport: It acts as a shuttle, bringing the anion into the organic phase where the organic substrate is located. stackexchange.com

Increased Reactivity: The positive charge of the phosphorus atom is sterically shielded by the large phenyl and isoamyl groups. This results in a "loose" ion pair with a greater distance between the cation and anion compared to a tight ion pair with a small metal cation (like Na+). researchgate.netwiley-vch.de This poorly solvated or "naked" anion is a much more potent nucleophile, leading to a significant acceleration of the reaction rate. wiley-vch.de

After the anion reacts with the organic substrate, the phosphonium cation pairs with the leaving group and migrates back to the aqueous interface to begin the cycle anew.

Radical and Single-Electron Transfer Mechanisms Involving Phosphonium Ylides

The reactivity of phosphonium ylides, such as the one derived from isoamyl triphenylphosphonium bromide, is not limited to the classic polar mechanism of the Wittig reaction. A growing body of research has shed light on alternative pathways involving radical and single-electron transfer (SET) processes. These mechanisms become particularly relevant under specific reaction conditions, such as photochemical activation or when reactants with certain steric or electronic properties are employed.

Photoinduced Electron Transfer Processes in Phosphoniumation

Photoinduced electron transfer (PET) represents a key mechanism for activating phosphonium ylides and expanding their synthetic utility beyond traditional carbonyl olefination. edinst.com In a typical PET process, a photoexcited donor molecule transfers an electron to an acceptor molecule, resulting in the formation of a radical cation and a radical anion. edinst.com This principle can be applied to reactions involving phosphonium ylides, where the ylide can act as an electron donor.

While extensive research on the specific photoinduced reactions of the ylide derived from isoamyl triphenylphosphonium bromide is not widely documented, the behavior of analogous phosphonium ylides provides a framework for understanding its potential reactivity. For instance, α-(methoxycarbonyl)benzylidene quasi-phosphonium ylides, which are generally unreactive towards many carbonyl compounds under thermal conditions, have been shown to undergo the Wittig reaction upon irradiation. rsc.org This photochemical activation suggests that the ylide, upon absorbing light energy, can engage in electron transfer processes that facilitate the reaction with the carbonyl partner.

The general process of photoinduced electron transfer can be described by the Rehm-Weller equation, which calculates the free energy change for the electron transfer. edinst.com The feasibility of the process is dependent on the reduction potentials of the donor and acceptor and the excitation energy. edinst.com In the context of a phosphonium ylide, it can be excited to a higher energy state, making it a more potent electron donor.

Research in the broader field of photoredox catalysis has demonstrated the generation of phosphoranyl radicals from phosphine (B1218219) radical cations. ucla.edu This occurs through a polar/single-electron transfer crossover, where a phosphine radical cation, formed by SET to a photocatalyst, reacts with an oxygen-centered nucleophile. ucla.edu While this research focuses on the activation of C-O bonds, it highlights the accessibility of radical pathways for phosphorus compounds under photochemical conditions.

The following table summarizes key aspects of photoinduced processes relevant to phosphonium ylides:

| Process | Description | Key Intermediates | Influencing Factors |

| Photoexcitation | The phosphonium ylide absorbs light energy, transitioning to an excited state. | Excited-state ylide | Wavelength of light, ylide structure |

| Electron Transfer | The excited ylide donates an electron to an acceptor (e.g., a carbonyl compound). | Ylide radical cation, acceptor radical anion | Redox potentials of ylide and acceptor |

| Radical Coupling | The radical intermediates couple to form new bonds, leading to products. | Radical ion pair | Solvent polarity, temperature |

Radical-Mediated Carbon-Carbon Bond Formations with Ylides

Beyond photoinduction, radical and single-electron transfer mechanisms can play a role in ground-state reactions of phosphonium ylides, particularly in the formation of carbon-carbon bonds. Evidence for SET pathways in the Wittig reaction has been observed, especially when sterically hindered ketones and bulky phosphonium ylides are involved. masterorganicchemistry.com In these cases, the classic [2+2] cycloaddition mechanism may be disfavored, and an SET from the ylide to the ketone can initiate the reaction. This generates a radical ion pair that can then proceed to form the final products.

The generation of radical species from phosphorus compounds is a well-established field. Tertiary phosphines can act as radical precursors through charge transfer processes or photoredox catalysis. researchgate.net While the ylide derived from isoamyl triphenylphosphonium bromide is formed from the corresponding phosphonium salt, its carbanionic character makes it susceptible to oxidation via single-electron transfer to a suitable acceptor, thereby generating a radical intermediate.

Recent advancements have utilized photoredox catalysis to merge the Wittig reaction with radical addition processes. researchgate.net This strategy allows for the coupling of radical addition with the redox generation of a phosphonium ylide, enabling complex cross-coupling reactions. researchgate.net This demonstrates the compatibility of ylides with radical reaction cascades.

The formation of phosphoranyl radicals through the addition of oxygen-centered radicals to phosphines is another relevant area. ucla.edu While this typically involves starting with a phosphine, it underscores the ability of phosphorus to participate in radical reactions. The subsequent β-scission of the phosphoranyl radical can generate carbon-centered radicals, which can then participate in C-C bond formation. ucla.edu

The following table outlines key findings related to radical-mediated reactions involving phosphonium ylides:

| Finding | Description | Implication for Isoamyl Triphenylphosphonium Bromide Ylide |

| SET in hindered systems masterorganicchemistry.com | Single-electron transfer is a plausible mechanism for the Wittig reaction with sterically demanding substrates. | The ylide derived from isoamyl triphenylphosphonium bromide, being non-stabilized, could react with hindered ketones via an SET pathway. |

| Phosphine-mediated radical generation researchgate.net | Tertiary phosphines can be precursors to phosphorus-centered radicals under oxidative conditions. | The triphenylphosphine moiety of the ylide is a key structural feature that can potentially engage in radical processes. |

| Conjunctive olefination researchgate.net | Photoredox catalysis can couple radical addition with the in-situ generation and reaction of a phosphonium ylide. | This highlights the potential for the isoamyl-derived ylide to be integrated into complex, multi-step radical transformations. |

| Phosphoranyl radical formation ucla.edu | Phosphoranyl radicals can be generated via photoredox catalysis and lead to carbon-centered radicals. | This provides a mechanistic basis for generating radicals from phosphorus-containing species, which could be extended to ylide systems. |

In-Depth Theoretical and Computational Analysis of Isoamyl Triphenylphosphonium Bromide Currently Lacking in Scientific Literature

A comprehensive theoretical and computational investigation of the chemical compound isoamyl triphenylphosphonium bromide, a key reagent in organic synthesis, particularly for the creation of carbon-carbon bonds, appears to be a gap in the existing scientific literature. Despite the compound's utility, detailed quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis, are not publicly available. Consequently, a thorough, data-driven article on its specific theoretical and computational properties as outlined cannot be constructed at this time.

While general principles of computational chemistry allow for the prediction of molecular properties, specific data for isoamyl triphenylphosphonium bromide, such as its optimized geometry, electronic charge distribution, and the precise energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been reported in the searched scientific papers. Such data is crucial for a detailed understanding of its reactivity and for correlating theoretical parameters with experimental observations.

Similarly, computational modeling to elucidate the reaction mechanism of isoamyl triphenylphosphonium bromide, for instance in the Wittig reaction, is not specifically documented. This would involve complex calculations to characterize transition states, determine energy barriers, and predict the stereoselectivity of reactions in which it participates. Although the general mechanism of the Wittig reaction is well-understood masterorganicchemistry.comyoutube.comyoutube.comyoutube.com, specific computational studies on the role of the isoamyl group in influencing reaction pathways and stereochemical outcomes are not available.

Research into other phosphonium salts has demonstrated the power of these computational methods. For example, DFT calculations have been successfully used to investigate the structural properties of compounds like 1,3-propanediylbis(triphenylphosphonium) dibromide researchgate.netresearchgate.net. Furthermore, HOMO-LUMO analysis is a common practice to predict the reactivity and stability of various molecules, including other phosphonium ylides and related structures dergipark.org.trsemanticscholar.orgresearchgate.netresearchgate.net. The prediction of spectroscopic parameters through theoretical calculations is also a well-established field, providing valuable comparisons with experimental data nih.govnih.govnih.gov. However, the application of these established theoretical frameworks to isoamyl triphenylphosphonium bromide remains an unexplored area of research based on the available information.

Without specific published data on the quantum chemical properties and computational reaction modeling of isoamyl triphenylphosphonium bromide, any attempt to generate an article based on the requested detailed outline would be speculative and would not meet the required standards of scientific accuracy. The scientific community would benefit from future research in this area to fully characterize the theoretical underpinnings of this important chemical reagent.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations can be a powerful tool to investigate the role of the solvent and the dynamic aspects of the Wittig reaction. rsc.org MD simulations could model the solvation of the phosphonium (B103445) salt and the corresponding ylide in different solvents, providing insights into how the solvent molecules interact with the reactants and influence the reaction pathway. For instance, the choice of solvent can affect the aggregation of the ylide and the stability of the intermediates, which in turn can impact the reaction rate and stereoselectivity. While specific MD studies on the isoamyl derivative are not available, simulations on other phosphonium salts have been used to understand their behavior in solution.

Applications in Catalyst Design and Optimization

Phosphonium salts, including isoamyl triphenylphosphonium bromide, have applications as phase-transfer catalysts. nih.gov In this role, they facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs. Computational chemistry can aid in the design and optimization of such catalysts. For example, DFT calculations could be used to study the interaction of the phosphonium cation with the anion being transferred, and how the structure of the alkyl group (such as the isoamyl group) influences the efficiency of this process. By understanding these interactions at a molecular level, new phosphonium salt-based catalysts with improved activity and selectivity can be designed.

Table of Compounds

Development of Novel Isoamyl Triphenylphosphonium Bromide Derivatives with Tuned Reactivity

Future research is heavily focused on the rational design and synthesis of new phosphonium (B103445) salts derived from or analogous to isoamyl triphenylphosphonium bromide. The goal is to fine-tune their reactivity, stability, and physical properties for specific synthetic challenges. By modifying the substituents on the phosphorus atom or the alkyl chain, chemists can influence the compound's steric and electronic characteristics.

Key research directions include:

Sterically Hindered Salts: Creating derivatives with bulkier groups around the phosphorus center can enhance the stability of catalysts or nanoparticles formed in their presence. chemrxiv.org For instance, sterically hindered phosphonium salts have been shown to be excellent stabilizers for palladium nanoparticles used in cross-coupling reactions. chemrxiv.org

Functionalized Alkyl Chains: Introducing additional functional groups onto the isoamyl chain can create bifunctional reagents or allow the phosphonium salt to be tethered to solid supports. The synthesis of vinyl triphenylphosphonium bromide, for example, provides a versatile precursor that can react with alcohols and other nucleophiles to generate a wide array of new phosphonium salt derivatives. nih.gov

π-Expanded Systems: Integrating the phosphonium core into larger π-conjugated scaffolds is a promising route to materials with novel photophysical properties. google.com Recent methodologies have enabled the synthesis of cyclic phosphonium salts with up to eight conjugated rings, incorporating moieties like thiophene, indole, and pyrene, often in high yields without the need for chromatographic purification. chemrxiv.orggoogle.comrsc.org

Imidoalkyl Derivatives: The transformation of N-acylated α-amino acids into 1-(N-acylamino)alkyltriphenylphosphonium salts has created a new class of powerful and easy-to-use α-amidoalkylating agents. organic-chemistry.org This demonstrates how modifying the group attached to the phosphorus can unlock entirely new modes of reactivity. organic-chemistry.org

Detailed research findings on the synthesis of novel phosphonium salt derivatives are summarized in the table below.

| Derivative Class | Synthetic Strategy | Key Feature | Potential Application |

| Sterically Hindered Salts | Reaction of tri-tert-butylphosphine (B79228) with haloalkanes. chemrxiv.org | Tunable bulkiness around the phosphorus atom. chemrxiv.org | Stabilization of catalytically active metal nanoparticles. chemrxiv.org |

| π-Expanded Salts | One-step reaction of phosphine (B1218219) oxides with π-conjugated scaffolds. google.com | Diverse photophysical properties, including fluorescence. google.com | Fluorescent dyes, bio-imaging agents. chemrxiv.orgrsc.org |

| Imidoalkyl Salts | Two-step transformation of N-acylated α-amino acids. organic-chemistry.org | Act as powerful α-amidoalkylating agents. organic-chemistry.org | Tscherniac–Einhorn-type reactions with aromatic hydrocarbons. organic-chemistry.org |

| Vinyl-Derived Salts | Dehydrobromination of precursor salts or reaction of triphenylphosphine (B44618) with β-bromophenetole. nih.gov | A versatile building block for further functionalization. nih.gov | Preparation of various heterocyclic and carbocyclic systems. nih.gov |

Expanding Catalytic Applications in Sustainable and Green Chemistry

A significant future direction for phosphonium salts lies in their application within green and sustainable chemistry. Their utility as phase transfer catalysts (PTCs) is a major driver in this area, as they can enhance reaction rates between immiscible reactants, often reducing the need for harsh organic solvents and minimizing industrial waste. openpr.com The global market for PTCs, including phosphonium salts, is growing, fueled by the increasing adoption of green chemistry practices in the pharmaceutical and agrochemical industries. openpr.com

Future research will likely focus on:

Enhanced Phase Transfer Catalysis: Developing more efficient and recyclable phosphonium salt-based PTCs. The demand for environmentally sustainable and cost-efficient industrial catalysts is a key market driver. openpr.com

Metal Nanoparticle Stabilization: Utilizing phosphonium salts like isoamyl triphenylphosphonium bromide to stabilize metal nanoparticles for catalysis. This approach is valuable for cross-coupling reactions such as the Suzuki reaction, which are fundamental in organic synthesis. chemrxiv.org

Precursors for Metal-Free Catalysts: Exploring the use of phosphonium salts as precursors for novel, metal-free catalysts. For example, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) has been used to synthesize phosphorus and nitrogen-doped carbon materials, which act as effective catalysts for the oxidative dehydrogenation of N-heterocycles. rsc.org This opens a pathway for creating sustainable catalysts from readily available starting materials.

Integration of Isoamyl Triphenylphosphonium Bromide Chemistry into Flow Synthesis and Automated Platforms

The integration of chemical processes into continuous flow and automated systems represents a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and control. durham.ac.ukresearchgate.net The synthesis of phosphonium salts, typically a straightforward SN2 reaction between a phosphine and an alkyl halide, is well-suited for adaptation to flow reactors. youtube.com

Future research will explore:

Continuous Synthesis of Phosphonium Salts: Developing flow-based protocols for the synthesis of isoamyl triphenylphosphonium bromide and its derivatives. Heating a mixture of triphenylphosphine and an alkyl halide in a solvent like toluene (B28343) is a common procedure that can be readily translated from batch to a continuous flow setup. youtube.com

In-line Wittig and Appel Reactions: Creating integrated flow systems where the phosphonium salt is synthesized and then immediately used in a subsequent reaction, such as a Wittig olefination or an Appel reaction. Researchers have already demonstrated the use of a monolithic triphenylphosphine reagent for Appel reactions in flow microreactors, achieving high yields and purity without offline purification. nih.gov

Automated High-Throughput Experimentation: Using automated platforms to rapidly screen the synthesis of new phosphonium salt derivatives and optimize their performance in catalytic reactions. Flow chemistry enables the safe exploration of a wider range of reaction conditions, including high temperatures and pressures, that would be hazardous in conventional batch equipment. durham.ac.ukresearchgate.net

Advanced Materials Science Applications of Phosphonium Salts

The unique properties of phosphonium salts make them attractive building blocks for a new generation of advanced materials. Their ionic nature, thermal stability, and tunable structure are key advantages.

Promising areas for future research include:

Functional Nanomaterials: As demonstrated with palladium, phosphonium salts can act as effective capping agents to create stable, catalytically active nanoparticles. chemrxiv.org This principle can be extended to other metallic or semiconductor nanoparticles for applications in catalysis and electronics.

P-Doped Carbon Materials: Phosphonium salts serve as excellent precursors for phosphorus-doped carbonaceous materials. rsc.orgrsc.org These materials are of interest for their applications in catalysis, energy storage, and water treatment. Using precursors like THPC allows for the creation of unusual phosphorus environments within the carbon matrix, such as C–P–N domains, which can tune the material's electronic density and reactivity. rsc.org

Photophysical and Optoelectronic Materials: The development of π-expanded phosphonium salts has yielded a new class of dyes with tunable photophysical properties. google.com These materials, which can be synthesized to be fluorescent, have potential applications as organic light-emitting diode (OLED) components, sensors, and fluorescent probes for bio-imaging. chemrxiv.orgrsc.org Research has shown that certain cyclic tetraarylphosphonium salts can cross cell membranes and localize in mitochondria, highlighting their potential in biomedical applications. chemrxiv.orgrsc.org

The table below summarizes key research findings in the application of phosphonium salts in materials science.

| Application Area | Research Finding | Significance |

| Nanoparticle Stabilization | Sterically hindered phosphonium salts stabilize palladium nanoparticles (PdNPs). chemrxiv.org | Enables the use of PdNPs as effective and recyclable catalysts for cross-coupling reactions. chemrxiv.org |

| P-Doped Carbon Synthesis | THPC and urea (B33335) are used as precursors for one-step synthesis of P/N-doped carbon materials. rsc.org | Creates metal-free catalysts with high phosphorus content and tunable porosity for reactions like oxidative dehydrogenation. rsc.orgrsc.org |

| Photophysical Materials | A new methodology allows for the synthesis of π-conjugated phosphonium salts with diverse scaffolds (thiophene, indole, etc.). google.com | Provides access to a wide range of fluorescent dyes with tunable emission properties for potential use in optoelectronics and bio-imaging. google.comrsc.org |

| Bio-imaging | Cyclic tetraarylphosphonium salts have been shown to migrate through cell membranes and accumulate in mitochondria. chemrxiv.orgrsc.org | Opens possibilities for designing targeted fluorescent probes for studying cellular organelles and processes. chemrxiv.orgrsc.org |

Q & A

Q. Basic Research Focus

- NMR : Confirm structure via 1H (δ 7.6–7.8 ppm for aromatic protons) and 31P NMR (δ 20–25 ppm for phosphonium center) .

- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect [M-Br]+ ions. For (4-carboxybutyl) analogs, m/z 443.3 (C23H24BrO2P) is typical .

- Melting Point : Pure compounds melt sharply (e.g., 204–210°C for carboxybutyl derivatives); deviations indicate impurities .

How can researchers resolve contradictions in reaction mechanisms involving phosphonium ylides generated from isoamyl derivatives?

Advanced Research Focus

Phosphonium ylides (e.g., from deprotonation with KOtBu) exhibit nucleophilic behavior in Wittig reactions. Conflicting reports on stereoselectivity (cis/trans alkenes) may arise from solvent polarity or base strength. For example, SmI2-mediated couplings using (4-bromobutyl) analogs show stereochemical control via ligand coordination . Use DFT calculations to model transition states and validate with NOESY NMR for product configuration .

What are the best practices for handling isoamyl triphenylphosphonium bromide in biological assays?

Q. Advanced Research Focus

- Solubility : Dissolve in DMSO (≤0.1% v/v) to avoid cellular toxicity. For carboxylated analogs, use PBS (pH 7.4) .

- Concentration Range : Optimize between 1–50 µM for mitochondrial studies; higher concentrations may induce ROS-independent apoptosis .

- Contradictions in ROS Data : Normalize results to mitochondrial membrane potential (JC-1 staining) and ATP levels to distinguish ROS-specific effects from metabolic shutdown .

How do structural modifications of triphenylphosphonium salts impact their application in drug delivery systems?

Q. Advanced Research Focus

- Functional Groups : Carboxyl groups (e.g., in 4-carboxybutyl derivatives) enable bioconjugation to antibodies or nanoparticles for targeted delivery .

- Chain Length : Longer chains (e.g., octadecyl) enhance lipid bilayer integration but reduce solubility. Isoamyl’s shorter chain balances membrane permeability and aqueous stability .

- Validation : Use surface plasmon resonance (SPR) to assess binding kinetics and in vivo imaging to track biodistribution .

What are the critical considerations for scaling up the synthesis of isoamyl triphenylphosphonium bromide while maintaining purity?

Q. Basic Research Focus

- Purification : Column chromatography (silica gel, CH2Cl2/MeOH) removes unreacted triphenylphosphine. For large batches, recrystallize from ethanol/water mixtures .

- Quality Control : Monitor bromide content via ion chromatography and confirm absence of residual solvents (e.g., acetonitrile) via GC-MS .

- Contamination Risks : Trace metals (e.g., Fe³+) can catalyze decomposition; use chelating agents during synthesis .

How can isoamyl triphenylphosphonium bromide derivatives be used to study oxidative stress in neurodegenerative disease models?

Q. Advanced Research Focus

- Mechanistic Studies : Treat neuronal cells with derivatives to induce ROS and monitor mitochondrial fragmentation via TEM .

- Data Interpretation : Address contradictions by correlating ROS levels (DCFDA assays) with autophagy markers (LC3-II/LC3-I ratio) to distinguish adaptive vs. pathological responses .

What computational tools are recommended for predicting the reactivity of isoamyl triphenylphosphonium bromide in novel reactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict cellular uptake efficiency .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to model ylide formation and reaction pathways .

How do regulatory guidelines impact the use of isoamyl triphenylphosphonium bromide in preclinical research?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.